molecular formula C8H7FN2O3 B13502823 2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone

2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone

Cat. No.: B13502823
M. Wt: 198.15 g/mol
InChI Key: QWWMILPVIBXDSG-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone: is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is a pale yellow to yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with ammonium acetate and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluoro and nitro groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and nitro groups on the phenyl ring makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

2-amino-1-(2-fluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H7FN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(12)4-10/h1-3H,4,10H2

InChI Key

QWWMILPVIBXDSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CN)F

Origin of Product

United States

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